Cas no 2172560-91-5 (1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane)

1-Bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane is a specialized cyclohexane derivative featuring both bromo and nitro functional groups, along with a branched alkyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules. The presence of the bromo and nitro groups offers reactivity for nucleophilic substitution or reduction reactions, while the sterically hindered 2-methylbutan-2-yl group may influence regioselectivity in further transformations. Its structural features make it a candidate for exploring steric and electronic effects in mechanistic studies or targeted synthesis. Proper handling is required due to the potential reactivity of the functional groups.
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane structure
2172560-91-5 structure
Product name:1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
CAS No:2172560-91-5
MF:C11H20BrNO2
Molecular Weight:278.186002731323
CID:6077561
PubChem ID:165601864

1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane 化学的及び物理的性質

名前と識別子

    • 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
    • 2172560-91-5
    • EN300-1615886
    • インチ: 1S/C11H20BrNO2/c1-4-10(2,3)9-5-7-11(12,8-6-9)13(14)15/h9H,4-8H2,1-3H3
    • InChIKey: KXXONOSCYXQKFU-UHFFFAOYSA-N
    • SMILES: BrC1(CCC(CC1)C(C)(C)CC)[N+](=O)[O-]

計算された属性

  • 精确分子量: 277.06774g/mol
  • 同位素质量: 277.06774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • XLogP3: 4.5

1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1615886-1.0g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
1g
$728.0 2023-06-04
Enamine
EN300-1615886-0.05g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
0.05g
$612.0 2023-06-04
Enamine
EN300-1615886-0.1g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
0.1g
$640.0 2023-06-04
Enamine
EN300-1615886-100mg
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
100mg
$640.0 2023-09-23
Enamine
EN300-1615886-1000mg
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
1000mg
$728.0 2023-09-23
Enamine
EN300-1615886-500mg
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
500mg
$699.0 2023-09-23
Enamine
EN300-1615886-2.5g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
2.5g
$1428.0 2023-06-04
Enamine
EN300-1615886-5.0g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
5g
$2110.0 2023-06-04
Enamine
EN300-1615886-10.0g
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
10g
$3131.0 2023-06-04
Enamine
EN300-1615886-5000mg
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
2172560-91-5
5000mg
$2110.0 2023-09-23

1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane 関連文献

1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexaneに関する追加情報

Introduction to 1-Bromo-4-(2-Methylbutan-2-Yl)-1-Nitrocyclohexane (CAS No. 2172560-91-5)

The compound 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane (CAS No. 2172560-91-5) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its cyclohexane ring, which is substituted with a bromine atom, a nitro group, and a bulky 2-methylbutan-2-yl group. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels in the production of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as bromination and nitration, which are critical in constructing the desired molecular architecture.

One of the most notable features of this compound is its stereochemistry. The cyclohexane ring can adopt different conformations depending on the substituents' positions, which significantly influences its reactivity and biological activity. Studies have shown that the bulky 2-methylbutan-2-yl group induces steric hindrance, which can be exploited in designing molecules with specific pharmacokinetic profiles. This has led to its exploration as a potential intermediate in drug discovery programs targeting various therapeutic areas.

In terms of applications, 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane has been utilized as a versatile building block in organic synthesis. Its bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions that can lead to the formation of diverse derivatives. Moreover, the nitro group can be reduced to an amino group under controlled conditions, further expanding the range of possible transformations.

Recent research has also highlighted the potential of this compound in materials science. For example, it has been investigated as a precursor for the synthesis of advanced polymers and nanoparticles with tailored properties. The combination of its bulky substituents and functional groups makes it an ideal candidate for designing materials with enhanced mechanical strength or selective catalytic activity.

From an environmental perspective, understanding the degradation pathways of 1-bromo-4-(2-methylbutan-2-Yl)-1-nitrocyclohexane is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to light or microbial activity, this compound undergoes hydrolysis or oxidation to form less complex products. These findings are essential for developing sustainable practices in its production and disposal.

In conclusion, 1-bromo-4-(2-methylbutan-2-Yl)-1-nitrocyclohexane (CAS No. 2172560915) stands out as a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in modern chemistry.

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